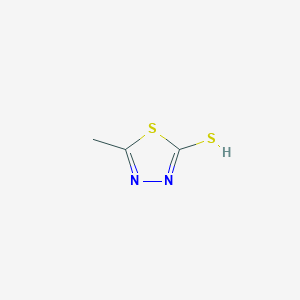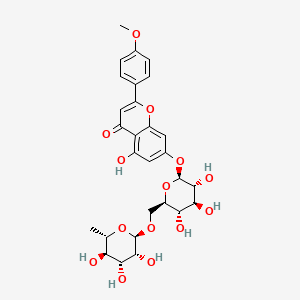
Linarin
Vue d'ensemble
Description
linarin is a natural product found in Silene firma, Scoparia dulcis, and other organisms with data available.
Applications De Recherche Scientifique
Anti-inflammatory and Immune Modulation : Linarin has been shown to activate macrophages and modulate immune responses. It produces cytokines and inhibits nitric oxide production in murine macrophages, suggesting potential for treating conditions associated with overactive inflammatory responses and endotoxemia (Han et al., 2002).
Bone Health and Osteoclastogenesis Inhibition : Linarin inhibits osteoclastogenesis and bone resorption activity, suggesting its potential in treating bone-loss related diseases. It affects the expression of osteoclast-related genes and downregulates the NF-κB pathway involved in bone resorption (Wang et al., 2018).
Metabolism and Drug Development : Understanding linarin's metabolism is crucial for drug development. Research has identified various metabolites of Linarin in rat biosamples and intestinal flora, providing insights into its metabolic pathways and supporting its further development as a drug candidate (Feng et al., 2018).
Neuroprotection and Enzyme Inhibition : Linarin exhibits neuroprotective activities by inhibiting acetylcholinesterase (AChE), suggesting potential for treating diseases like Alzheimer's. It has been studied for its AChE inhibitory potential both in vitro and ex vivo (Feng et al., 2015).
Liver Protection : Linarin demonstrates a protective effect against fulminant hepatic failure by modulating apoptotic pathways and inflammatory cytokines. This suggests its potential in treating liver diseases associated with massive inflammation and hepatocyte death (Kim et al., 2014).
Cancer Treatment : Studies indicate linarin's potential in cancer treatment. For instance, it suppresses glioma cell proliferation and migration by modulating cell cycle-related signals and inducing apoptosis, offering a new approach to glioma therapy (Zhen et al., 2017).
Osteogenesis Promotion : Linarin promotes osteogenic differentiation by activating the BMP-2/RUNX2 pathway through PKA signaling. This suggests its potential in managing postmenopausal osteoporosis and other conditions related to bone health (Li et al., 2016).
Pharmacokinetics and Tissue Distribution : Understanding the pharmacokinetics and tissue distribution of Linarin is crucial for its therapeutic application. A study developed a method for the simultaneous determination of linarin and its metabolites in rat plasma and liver tissue, aiding in the understanding of its distribution and metabolism (Li et al., 2019).
Neuroprotection via Pathway Activation : Linarin offers neuroprotective effects against Aβ-induced neurotoxicity in PC12 cells, potentially via the activation of the PI3K/Akt pathway. This suggests its role in treating neurodegenerative diseases like Alzheimer's (Lou et al., 2011).
Inflammatory Bowel Disease Treatment : Linarin shows promise in alleviating colitis symptoms in mice by improving intestinal barrier function, suppressing inflammatory responses, and modulating gut microbiota. This suggests its potential as a nutritional strategy for inflammatory bowel diseases (Jin et al., 2022).
Myocardial Protection : Linarin may protect myocardial tissue from ischemia-reperfusion injury through the activation of Nrf-2, a key regulator of oxidative stress response. This offers potential therapeutic applications in heart-related conditions (Yu et al., 2017).
Propriétés
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVGIJBUXMQFOF-PJOVQGMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197382 | |
| Record name | Linarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Linarin | |
CAS RN |
480-36-4 | |
| Record name | Linarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-methoxyphenyl)-4H-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBH2I685IU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



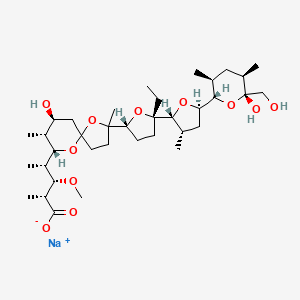
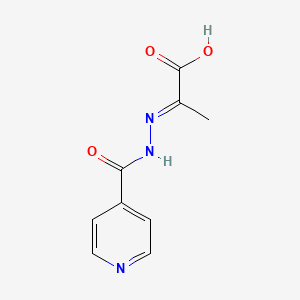
![3,8-dinitro-4H,9H-dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione](/img/structure/B7760017.png)
![(9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-[(1S)-ethylidene]-beta-D-allopyranoside](/img/structure/B7760031.png)
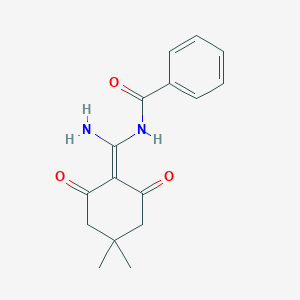

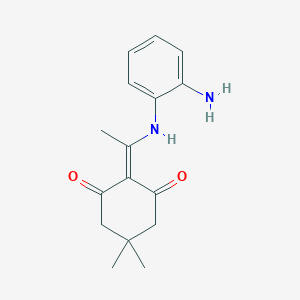

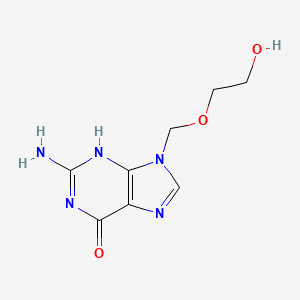

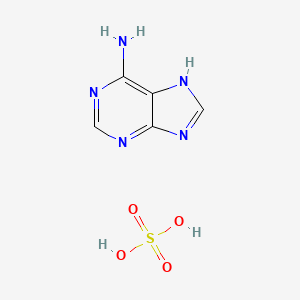
![b]Furan-21-yl acetate](/img/structure/B7760086.png)
